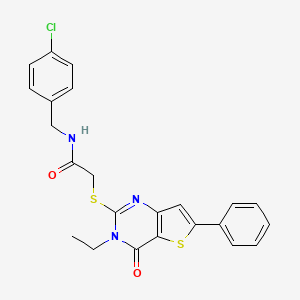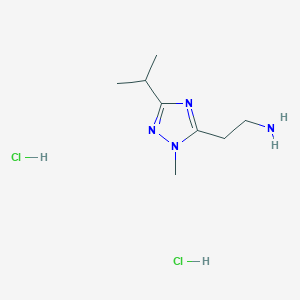
2-(2-Methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. These types of compounds are often used in the development of pharmaceuticals due to their broad range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,2,4-triazole ring and the various substituents. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
1,2,4-Triazole compounds are generally soluble in water and other polar solvents . They can exhibit both acidic and basic properties due to the presence of nitrogen atoms in the triazole ring .Applications De Recherche Scientifique
Synthesis and Antiviral Applications
A novel series of thiadiazole-1,2,3-triazole hybrids were synthesized and tested for their antiviral activity against COVID-19 main protease, showing promising docking scores. This indicates potential application in antiviral drug development, particularly targeting COVID-19 (Rashdan et al., 2021).
Synthesis and Biological Activity
N-R-amides and hydrazides of 2-[4-R-5-(3'-methylxanthine-7'-yl)-1,2,4-triazole-3-ylthio]acetic acid were synthesized and their properties investigated. The study revealed that the interaction of the starting thiol with 2-chloroacetamide yields a higher reaction product than the corresponding ester with ammonia, hinting at synthetic pathways with improved efficiency (Hotsulia, 2018).
Coordination Polymers and Optical Properties
A series of coordination polymers based on 3,5-dinitrosalicylic acid and flexible bis(triazole) ligands were synthesized and characterized. The study explored their one-dimensional to three-dimensional network structures and investigated their UV-vis spectra and optical energy gaps, suggesting potential applications in materials science (Yang et al., 2013).
Antimicrobial, Antioxidant, and Anticancer Activities
A new series of 1,2,3-triazolyl chalcone derivatives were synthesized and characterized. These compounds showed broad spectrum anti-microbial and anti-oxidant activities, and some demonstrated moderate to excellent anti-cancer activities on breast cancer cell lines, indicating their potential as therapeutic agents (Bhat et al., 2016).
Mécanisme D'action
The mechanism of action of these compounds often involves interactions with various enzymes and receptors, leading to changes in cellular processes and biochemical pathways . The exact targets and mode of action can vary greatly depending on the specific structure and functional groups of the compound .
The pharmacokinetics, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties, of a compound are influenced by its chemical structure and can affect its bioavailability and therapeutic efficacy . Environmental factors such as pH, temperature, and the presence of other substances can also influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.2ClH/c1-6(2)8-10-7(4-5-9)12(3)11-8;;/h6H,4-5,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVVYIZBYQNIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=N1)CCN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2557525.png)
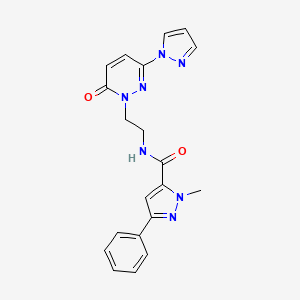
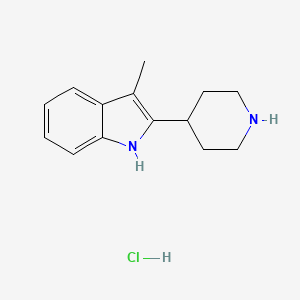
![2-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2557530.png)
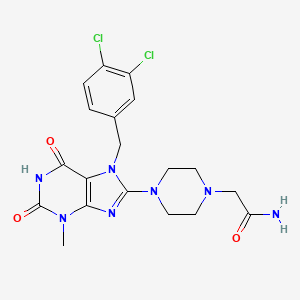
![4-(4-hydroxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557534.png)


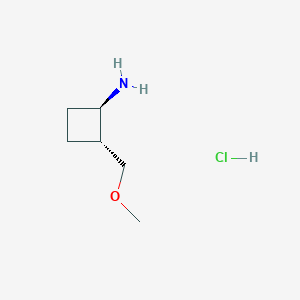
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea](/img/structure/B2557539.png)
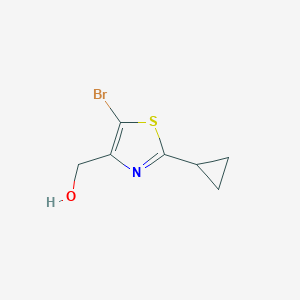
![N-[cyano(oxolan-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2557541.png)
![(Z)-ethyl 4-((4-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2557543.png)
